molecular formula C8H14O2S B13282467 2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde

Cat. No.: B13282467
M. Wt: 174.26 g/mol
InChI Key: OTKVZLRPZHUVOG-UHFFFAOYSA-N
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Description

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C8H14O2S It is characterized by the presence of a thiolane ring, a hydroxy group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with appropriate aldehyde precursors. One common method involves the use of thiolane-2-carbaldehyde as a starting material, which is then reacted with 1-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(1-Hydroxypropan-2-yl)thiolane-2-carboxylic acid.

    Reduction: 2-(1-Hydroxypropan-2-yl)thiolane-2-methanol.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiolane-2-carbaldehyde: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    2-(1-Hydroxyethyl)thiolane-2-carbaldehyde: Similar structure but with a different alkyl group, affecting its chemical properties and reactivity.

Uniqueness

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the thiolane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Biological Activity

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde is a sulfur-containing organic compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a thiolane ring with a hydroxyl and an aldehyde functional group. Its molecular structure can influence its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBDOngoing studies
Ascorbic Acid50
Glutathione30

Antimicrobial Activity

The antimicrobial potential of this compound is under investigation, particularly against various bacterial strains. Preliminary studies suggest it may exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various sulfur-containing compounds, including derivatives of thiolanes. The results indicated that compounds similar to this compound showed promising inhibition zones against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus12Ongoing studies
Escherichia coli10Ongoing studies

Cytotoxicity Studies

Cytotoxicity assessments are essential for determining the safety profile of new compounds. Initial findings suggest that this compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Table 3: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)TBDOngoing studies
MCF7 (breast cancer)TBDOngoing studies
Normal Fibroblasts>100Ongoing studies

The biological activity of this compound may be attributed to its ability to modulate oxidative stress pathways and interact with cellular signaling mechanisms. Further research is required to elucidate these mechanisms fully.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2-(1-hydroxypropan-2-yl)thiolane-2-carbaldehyde

InChI

InChI=1S/C8H14O2S/c1-7(5-9)8(6-10)3-2-4-11-8/h6-7,9H,2-5H2,1H3

InChI Key

OTKVZLRPZHUVOG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1(CCCS1)C=O

Origin of Product

United States

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